molecular formula C5H6N2O4 B1674235 Ibotenic acid hydrate CAS No. 60573-88-8

Ibotenic acid hydrate

Cat. No.: B1674235
CAS No.: 60573-88-8
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ibotenic acid hydrate primarily targets the glutamate receptors in the central nervous system . It acts as a potent agonist of the NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors . These receptors play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

This compound interacts with its targets by mimicking the neurotransmitter glutamate due to its structural similarity . This allows it to bind to glutamate receptors and activate them . In addition, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A -ρ receptor agonist .

Biochemical Pathways

Upon activation of the glutamate receptors, this compound affects various biochemical pathways. The activation of NMDA receptors allows the flow of positive ions through the cell membrane, leading to depolarization . This can trigger downstream effects such as the release of other neurotransmitters. The activation of metabotropic glutamate receptors can influence intracellular processes via G-proteins .

Pharmacokinetics

It is known that ibotenic acid is a prodrug of muscimol, broken down by the liver to that much more stable compound . This suggests that the compound undergoes metabolism in the body, which could impact its bioavailability.

Result of Action

The activation of glutamate receptors by this compound can lead to various molecular and cellular effects. It can cause increased neuronal activity due to its agonistic action on glutamate receptors . It can also be a powerful neurotoxin in high doses, and is employed as a “brain-lesioning agent” through cranial injections in scientific research .

Biochemical Analysis

Biochemical Properties

Ibotenic acid hydrate acts as a non-selective agonist of glutamate receptors, specifically targeting N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluR1, mGluR5, mGluR2, and mGluR3) . It also exhibits weak agonist activity at AMPA and kainate receptors . Due to its structural similarity to glutamate, this compound can mimic the neurotransmitter’s effects, leading to excitatory neurotransmission. The compound’s interaction with these receptors is crucial for understanding its neurotoxic and psychoactive effects.

Cellular Effects

This compound influences various cellular processes, primarily through its action on glutamate receptors. In neurons, it can induce excitotoxicity, leading to cell death at high concentrations . This excitotoxicity is a result of excessive calcium influx through NMDA receptors, which triggers a cascade of intracellular events, including the activation of proteases, lipases, and endonucleases . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of glutamate receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glutamate receptors, particularly NMDA and metabotropic glutamate receptors . This binding leads to the activation of these receptors, resulting in increased calcium influx and subsequent activation of various intracellular signaling pathways . The compound’s ability to induce excitotoxicity is primarily due to its potent agonist activity at NMDA receptors, which are known to mediate calcium-dependent neurotoxicity . Furthermore, this compound can be decarboxylated to form muscimol, which acts as a potent GABA_A receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or prolonged storage . In in vitro studies, the neurotoxic effects of this compound are typically observed within hours of exposure, with long-term effects including neuronal cell death and changes in cellular function . In in vivo studies, the compound’s effects can persist for days to weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce mild excitatory effects, while higher doses can lead to severe neurotoxicity and cell death . In rodent models, intracerebral injections of this compound are commonly used to create lesions in specific brain regions, allowing researchers to study the resulting behavioral and physiological changes . High doses of the compound can cause significant neurodegeneration and are often used to model neurodegenerative diseases such as Alzheimer’s disease .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes decarboxylation to form muscimol . This metabolic pathway involves the removal of a carboxyl group, resulting in the formation of the more stable and potent GABA_A receptor agonist muscimol . The metabolism of this compound can influence its overall pharmacological effects, as muscimol has distinct neurochemical properties compared to its precursor .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . Once inside the brain, this compound can be taken up by neurons and glial cells, where it interacts with glutamate receptors . The distribution of the compound within the brain is influenced by factors such as blood flow, receptor density, and the presence of transporters .

Subcellular Localization

This compound is primarily localized in the cytoplasm of neurons, where it interacts with glutamate receptors on the cell membrane . The compound’s subcellular localization is critical for its excitotoxic effects, as the activation of NMDA receptors on the cell membrane leads to calcium influx and subsequent intracellular signaling . Additionally, this compound can be transported into the mitochondria, where it may influence mitochondrial function and contribute to neurotoxicity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness of Ibotenic Acid: Ibotenic acid’s uniqueness lies in its dual role as a neurotoxin and a psychoactive compound. Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol, a potent GABA receptor agonist, make it a valuable tool in both neuroscience and pharmacological research .

Properties

IUPAC Name

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJCBFDCFXCWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893771
Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-55-8, 60573-88-8
Record name (±)-Ibotenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2552-55-8
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Record name Ibotenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibotenic acid
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Record name alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid
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Record name (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid
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Record name Ibotenic acid
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Record name IBOTENIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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